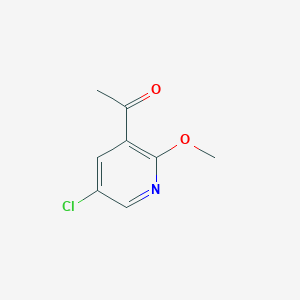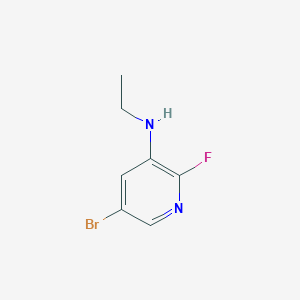
5-bromo-N-ethyl-2-fluoropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-ethyl-2-fluoropyridin-3-amine: is a heterocyclic organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a bromine atom at the 5th position, an ethyl group attached to the nitrogen atom, and a fluorine atom at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-ethyl-2-fluoropyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the introduction of the bromine atom and the ethyl group. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 5-bromo-N-ethyl-2-fluoropyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-bromo-N-ethyl-2-fluoropyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for creating diverse chemical libraries for drug discovery.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is also used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-ethyl-2-fluoropyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparación Con Compuestos Similares
- 5-bromo-2-fluoropyridine
- 2-fluoro-3-aminopyridine
- 5-bromo-3-fluoropyridin-2-amine
Comparison: Compared to these similar compounds, 5-bromo-N-ethyl-2-fluoropyridin-3-amine has a unique substitution pattern that can confer distinct chemical and biological properties. The presence of the ethyl group on the nitrogen atom can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable scaffold for further chemical modifications.
Propiedades
Fórmula molecular |
C7H8BrFN2 |
|---|---|
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
5-bromo-N-ethyl-2-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H8BrFN2/c1-2-10-6-3-5(8)4-11-7(6)9/h3-4,10H,2H2,1H3 |
Clave InChI |
MEGLYTAFTXQEDM-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(N=CC(=C1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



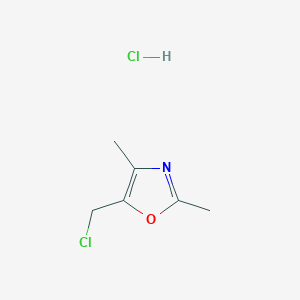
![2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol](/img/structure/B12972499.png)
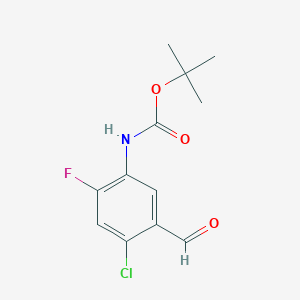
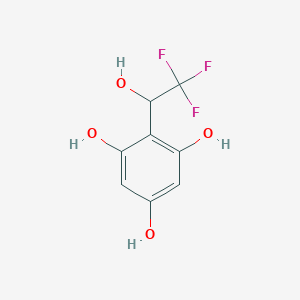
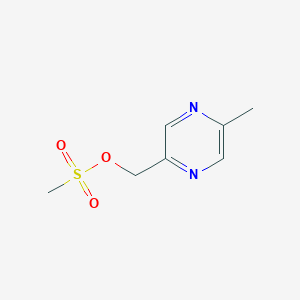
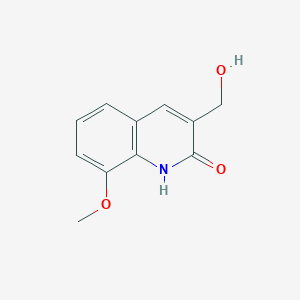
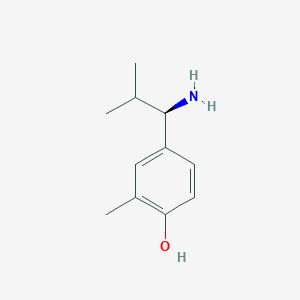
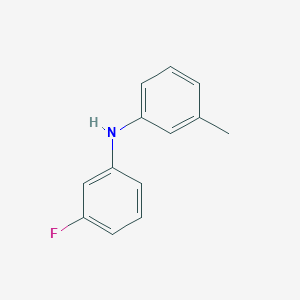
![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)
![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)
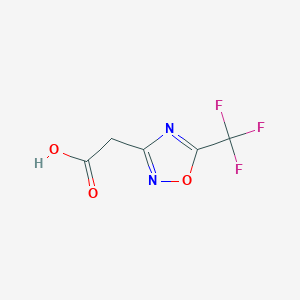
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)
